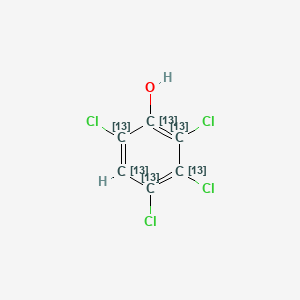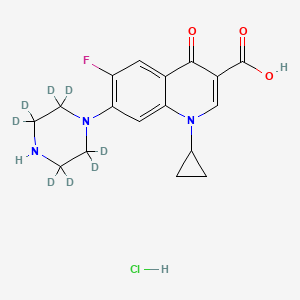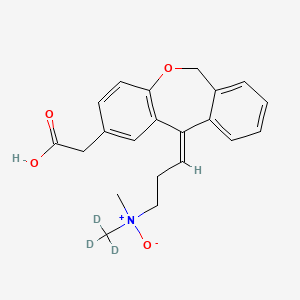
S-(+)-O-Desmethyl-Venlafaxine d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(+)-O-Desmethyl-Venlafaxine d6 is a deuterated form of O-Desmethyl-Venlafaxine, which is an active metabolite of the antidepressant drug Venlafaxine. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to its distinct mass.
Applications De Recherche Scientifique
S-(+)-O-Desmethyl-Venlafaxine d6 is widely used in scientific research, particularly in:
- Pharmacokinetic studies: To trace the metabolism and distribution of Venlafaxine in biological systems.
- Pharmacodynamic studies: To understand the interaction of Venlafaxine and its metabolites with biological targets.
- Drug development: As a reference standard in the development of new antidepressants.
- Analytical chemistry: In mass spectrometry to differentiate between deuterated and non-deuterated compounds.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethyl-Venlafaxine d6 typically involves the deuteration of O-Desmethyl-Venlafaxine. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol (CD3OD)
Temperature: Room temperature to slightly elevated temperatures
Pressure: Hydrogenation under deuterium gas at atmospheric pressure or slightly higher
Industrial Production Methods: In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
- Large-scale hydrogenation reactors
- Continuous flow systems to ensure consistent deuterium incorporation
- Purification steps such as crystallization or chromatography to isolate the deuterated product
Analyse Des Réactions Chimiques
Types of Reactions: S-(+)-O-Desmethyl-Venlafaxine d6 can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
- Reduction: Reduction reactions can convert it back to its parent compound, Venlafaxine.
- Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
- Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
- Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
- Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation: N-oxide derivatives
- Reduction: Venlafaxine
- Substitution: Various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
- O-Desmethyl-Venlafaxine: The non-deuterated form of the compound.
- Venlafaxine: The parent compound from which O-Desmethyl-Venlafaxine is derived.
- Desvenlafaxine: Another active metabolite of Venlafaxine.
Uniqueness: S-(+)-O-Desmethyl-Venlafaxine d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in pharmacokinetic studies. This deuterated form also helps in reducing metabolic degradation, leading to more accurate and reliable data in scientific research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(+)-O-Desmethyl-Venlafaxine d6 involves the reduction of Venlafaxine d6 to form the desired compound.", "Starting Materials": [ "Venlafaxine d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Venlafaxine d6 is dissolved in methanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "Hydrochloric acid is added dropwise to the reaction mixture to adjust the pH to around 2.", "The mixture is then heated under reflux for several hours.", "The reaction mixture is cooled and the pH is adjusted to around 10 using sodium hydroxide.", "The mixture is extracted with water and the aqueous layer is acidified with hydrochloric acid.", "The resulting solid is filtered and washed with water to obtain S-(+)-O-Desmethyl-Venlafaxine d6 as a white crystalline solid." ] } | |
Numéro CAS |
1062609-99-7 |
Formule moléculaire |
C16H19D6NO2 |
Poids moléculaire |
269.37 |
Pureté |
0.95 |
Numéros CAS associés |
142761-12-4 (unlabelled) |
Étiquette |
Venlafaxine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








